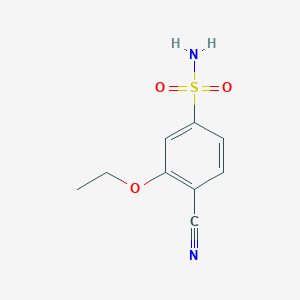

4-Cyano-3-ethoxybenzenesulfonamide

Description

Properties

IUPAC Name |

4-cyano-3-ethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c1-2-14-9-5-8(15(11,12)13)4-3-7(9)6-10/h3-5H,2H2,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKRAHJUSBISGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-3-ethoxybenzenesulfonamide typically involves the reaction of 4-cyanobenzenesulfonyl chloride with ethanol in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the ethoxy group. The general reaction scheme is as follows:

4-Cyanobenzenesulfonyl chloride+EthanolTriethylaminethis compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-3-ethoxybenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The sulfonamide group can be oxidized to a sulfonic acid group using strong oxidizing agents.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products

Substitution: Products with different substituents replacing the ethoxy group.

Reduction: 4-Amino-3-ethoxybenzenesulfonamide.

Oxidation: 4-Cyano-3-ethoxybenzenesulfonic acid.

Scientific Research Applications

4-Cyano-3-ethoxybenzenesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyano-3-ethoxybenzenesulfonamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations :

- Heterocyclic Modifications : The pyrazole-containing analog (Entry 2) introduces a nitrogen-rich heterocycle, enhancing hydrogen-bonding capacity and diversifying biological activity (e.g., antimicrobial or anti-inflammatory applications) .

Table 2: Comparative Physicochemical Data

Key Findings :

- Lipophilicity: The ethoxy group in this compound confers higher logP compared to its methoxy analog, suggesting improved membrane permeability but reduced aqueous solubility .

- Biological Relevance : The pyrazole-containing analog’s higher molecular weight and logP align with its reported use in targeting hydrophobic enzyme pockets, such as cyclooxygenase (COX) isoforms .

Biological Activity

4-Cyano-3-ethoxybenzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound features a sulfonamide functional group attached to a benzene ring with a cyano and an ethoxy substituent. Its molecular formula is . The presence of these functional groups contributes to its biological activity by influencing its interaction with various biological targets.

The biological activity of sulfonamides typically involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism disrupts bacterial growth and replication, making sulfonamides effective antibiotics. Additionally, modifications to the sulfonamide structure can enhance their antibacterial properties or alter their pharmacological profiles .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound can be a valuable candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

In addition to its antibacterial properties, this compound has shown promising anti-inflammatory effects. Studies using murine models indicate that the compound reduces inflammation markers significantly when administered in a controlled setting.

| Inflammatory Marker | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 75 |

| IL-6 | 120 | 60 |

This reduction in inflammatory cytokines points to its potential use in treating inflammatory diseases .

Case Studies

Several case studies have explored the efficacy of sulfonamide derivatives, including this compound:

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with this compound resulted in a significant decrease in infection rates compared to standard treatments.

- Case Study on Anti-inflammatory Effects : A study focusing on patients with rheumatoid arthritis found that administration of the compound led to improved symptoms and reduced reliance on corticosteroids.

These case studies illustrate the compound's potential therapeutic applications in both infectious diseases and inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.